4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine moiety. Key steps in the synthesis may include:
Oxazole Formation: The oxazole ring can be synthesized using methods such as the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the oxazole and piperidine intermediates with the pyridine moiety using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and piperidine rings may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar oxazole rings, such as isoxazole derivatives, share some chemical properties and biological activities.
Pyridine Derivatives: Compounds like 2-methylpyridine and its derivatives have comparable chemical reactivity and applications.
Uniqueness
What sets 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine apart is its unique combination of functional groups, which provides a distinct chemical profile and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-9-16(6-7-19-12)23-11-15-5-4-8-21(10-15)18(22)17-13(2)20-24-14(17)3/h6-7,9,15H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOMLOITRQTVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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